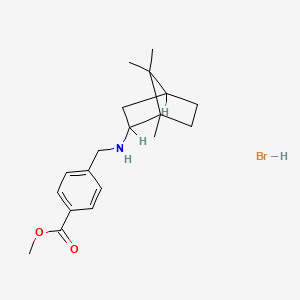
(+-)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide is a complex organic compound with a unique structure It is derived from borneol, a bicyclic organic compound and a terpene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide typically involves multiple steps. The starting material, borneol, undergoes a series of reactions to introduce the amino and ester functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of borneol to camphor.
Reduction: Reduction of camphor back to borneol.
Substitution: Introduction of amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for ester formation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include camphor, isoborneol, and various ester derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
(±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways.
Comparison with Similar Compounds
Similar Compounds
Borneol: A precursor to (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide, known for its use in traditional medicine and as a fragrance.
Isoborneol: A diastereomer of borneol with similar properties but different stereochemistry.
Camphor: An oxidized form of borneol, used in medicinal and industrial applications.
Uniqueness
What sets (±)-endo-alpha-(2-Bornylamino)-p-toluic acid methyl ester hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24629-64-9 |
|---|---|
Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl 4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzoate;hydrobromide |
InChI |
InChI=1S/C19H27NO2.BrH/c1-18(2)15-9-10-19(18,3)16(11-15)20-12-13-5-7-14(8-6-13)17(21)22-4;/h5-8,15-16,20H,9-12H2,1-4H3;1H |
InChI Key |
XNSLMWGBEXJKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C(=O)OC)C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















